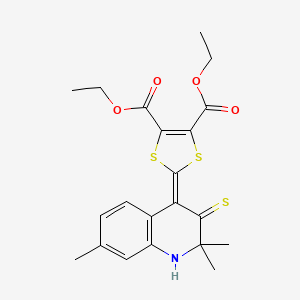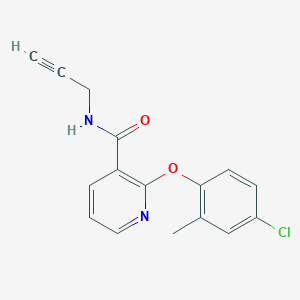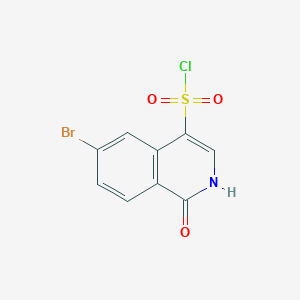
diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C21H23NO4S3 and its molecular weight is 449.6. The purity is usually 95%.
BenchChem offers high-quality diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activities and Chemical Properties
Research has highlighted the significant antioxidative capacity of compounds related to diethyl 2-(2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate. For instance, studies on ethoxyquin and its analogues have shown that these compounds exhibit excellent chain-breaking antioxidative capacity and the ability to catalyze the reduction of hydrogen peroxide, suggesting potential applications in preventing oxidative stress and related diseases (Kumar et al., 2007).
Synthesis and Characterization
The synthesis and structural characterization of related quinoline and dihydroquinoline derivatives are crucial for exploring their chemical and biological properties. A study detailed the synthesis and single crystal X-ray structure of bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, providing insights into its molecular structure and potential reactivity (Rimaz et al., 2009).
Biological Evaluation
Several derivatives of dihydroquinoline have been evaluated for their biological activities, including their potential as anti-cancer agents. A novel quinazolinone-based derivative showed potent cytotoxic activity against various human cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Riadi et al., 2021). Additionally, another study synthesized 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives and evaluated their anticancer effects against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity (Gaber et al., 2021).
Antimicrobial and Anticholinesterase Activities
The antimicrobial and anticholinesterase activities of some metal complexes of Schiff base ligand derived from thiazole and quinoline moiety have been investigated. These studies offer potential applications in developing new therapeutic agents for treating infectious diseases and neurodegenerative disorders such as Alzheimer's disease (Yernale & Mathada, 2014).
Eigenschaften
IUPAC Name |
diethyl 2-(2,2,7-trimethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S3/c1-6-25-18(23)15-16(19(24)26-7-2)29-20(28-15)14-12-9-8-11(3)10-13(12)22-21(4,5)17(14)27/h8-10,22H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKRXLFHKUMNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=C(C=C3)C)NC(C2=S)(C)C)S1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone;hydrochloride](/img/structure/B2983420.png)
![(E)-4-(Dimethylamino)-N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]but-2-enamide](/img/structure/B2983422.png)
![Methyl 2-[3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yloxy]propanoate](/img/structure/B2983424.png)
![3-(Methylsulfanyl)-5-[2-(4-toluidino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B2983426.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,4-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2983434.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2983435.png)



![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983439.png)

